molecular formula C16H16N2O4S2 B12208361 N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Cat. No.: B12208361
M. Wt: 364.4 g/mol
InChI Key: JCGHKKRBFKZVIV-UHFFFAOYSA-N
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Description

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a heterocyclic compound featuring a thiazole ring fused with a dihydro-1,4-oxathiine system and a sulfone group. The Z-configuration of the thiazol-2(3H)-ylidene moiety and the presence of 4,4-dioxide substituents contribute to its unique electronic and steric properties. Structural determination of such compounds often relies on X-ray crystallography, with programs like SHELX providing robust tools for refinement and validation of crystallographic data .

Properties

Molecular Formula

C16H16N2O4S2

Molecular Weight

364.4 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C16H16N2O4S2/c1-10-11(2)23-16(17-10)18-15(19)13-14(12-6-4-3-5-7-12)24(20,21)9-8-22-13/h3-7H,8-9H2,1-2H3,(H,17,18,19)

InChI Key

JCGHKKRBFKZVIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C(S(=O)(=O)CCO2)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

The synthesis of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate thiazole precursors with oxathiine derivatives under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as triethylamine to facilitate the reaction. Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogenated derivatives can be synthesized using reagents like sodium halides.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Scientific Research Applications

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.

    Medicine: It is being investigated for its anti-inflammatory and anticancer properties, with studies focusing on its ability to inhibit specific enzymes and pathways.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor and a modulator of cellular processes.

Comparison with Similar Compounds

Structural Comparison

The compound’s structural uniqueness lies in its combination of a thiazole ring, oxathiine system, and sulfone groups. Below is a comparative analysis with structurally related thiazole derivatives (referenced from Pharmacopeial Forum and other analogs) :

Compound Core Structure Key Substituents Functional Groups
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide Thiazole-oxathiine hybrid 4,5-Dimethyl thiazole, phenyl group, sulfone Carboxamide, sulfone, thiazole
Thiazol-5-ylmethyl derivatives (e.g., PF 43(1) compounds) Thiazole-peptide conjugates Hydroperoxypropan-2-yl, methylureido, hydroxy groups Ureido, carbamate, thiazole
(S)-N-[(2S,4S,5S)-5-(Thiazol-5-ylmethoxycarbonylamino)... Thiazole-modified peptides Thiazol-5-ylmethoxycarbonylamino, diphenylhexan backbone Carbamate, hydroxy, ureido, thiazole

Key Observations :

  • The target compound lacks the peptide backbone seen in PF 43(1) analogs, which may reduce metabolic instability but limit target specificity.
Pharmacological and Physicochemical Properties

While direct data for the compound are scarce, inferences can be drawn from its structural analogs:

  • Solubility: The sulfone group and oxathiine system may improve aqueous solubility compared to non-sulfonated thiazole derivatives.
  • Bioactivity: Thiazole rings are known to interact with enzymes such as cyclooxygenase (COX) and kinases. The sulfone group could modulate binding affinity, as seen in sulfonamide-based drugs.
  • Stability : The 4,4-dioxide configuration likely enhances oxidative stability relative to thiazole derivatives with hydroperoxy groups (e.g., PF 43(1) compounds) .

Biological Activity

The biological activity of this compound is primarily attributed to its unique structural features, which include a thiazole ring and an oxathiine moiety. These components play crucial roles in its interactions with various molecular targets.

Enzyme Inhibition: The thiazole ring in the compound has been observed to interact with specific enzymes, potentially inhibiting their activity. This mechanism is similar to other thiazole-containing compounds, such as Carboxin, which acts as a succinate dehydrogenase inhibitor .

Cellular Signaling Modulation: Preliminary studies suggest that the compound may interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation.

Potential Therapeutic Applications

While specific clinical applications for this compound are yet to be fully established, its structural similarities to other biologically active molecules suggest potential uses in various therapeutic areas:

  • Antifungal Activity: The presence of the thiazole ring, similar to that found in Carboxin, hints at possible antifungal properties .
  • Enzyme Modulation: Its ability to interact with enzymes suggests potential applications in treating diseases related to enzyme dysfunction.
  • Cell Signaling Regulation: The compound's interference with cellular signaling pathways may be exploited for therapeutic purposes in conditions where such pathways are dysregulated.

Research Findings

Due to the limited specific information available on this exact compound, we can draw insights from studies on structurally similar molecules:

Study FocusFindingsRelevance
Thiazole derivativesExhibited broad-spectrum antifungal activitySuggests potential antifungal properties for our compound
Oxathiine-containing compoundsShowed promise in enzyme inhibitionIndicates possible enzyme modulatory effects
Carboxamide functionalitiesDemonstrated various biological activities including anti-inflammatory propertiesHints at potential diverse biological roles

Case Study: Structural Analogs

While direct case studies on N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide are not available, we can consider the case of Carboxin, a structurally similar compound:

Carboxin, a fungicide used for controlling bunts and smuts, shares the thiazole ring structure with our compound of interest. It acts by inhibiting succinate dehydrogenase, an enzyme crucial in the mitochondrial electron transport chain . This case demonstrates how the thiazole moiety can confer significant biological activity, particularly in fungal cell processes.

Future Research Directions

To fully elucidate the biological activity of this compound, several key areas require further investigation:

  • Target Identification: Comprehensive studies to identify specific molecular targets and affected pathways.
  • Structure-Activity Relationship (SAR) Studies: Investigations to understand how structural modifications affect biological activity.
  • In Vitro and In Vivo Testing: Rigorous testing to evaluate efficacy and safety profiles across various biological systems.
  • Pharmacokinetic Analysis: Studies to determine the compound's absorption, distribution, metabolism, and excretion properties.

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